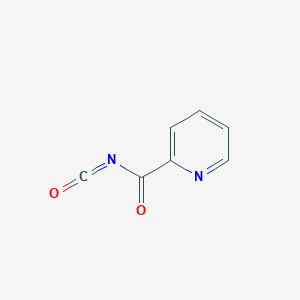
N-(2-oxopyran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxopyran-3-yl)acetamide, also known as 3-acetylcoumarin, is a heterocyclic organic compound that belongs to the coumarin family. It is widely used in scientific research due to its unique chemical properties and various applications.
Mecanismo De Acción
The mechanism of action of N-(2-oxopyran-3-yl)acetamide is complex and depends on the specific application. As a fluorescent probe, it binds to metal ions and undergoes a change in its fluorescence intensity, which can be detected by spectroscopy. As a chromophore, it can be used to label proteins and peptides through covalent bonding. In drug synthesis, it can act as a precursor for various compounds with different pharmacological activities.
Efectos Bioquímicos Y Fisiológicos
N-(2-oxopyran-3-yl)acetamide has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals. It also has anti-inflammatory and antitumor activities. In addition, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-oxopyran-3-yl)acetamide in lab experiments is its versatility. It can be used for various applications, such as fluorescence detection, protein labeling, and drug synthesis. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which can affect the accuracy of the results. Therefore, careful consideration should be given to the concentration and exposure time when using N-(2-oxopyran-3-yl)acetamide in lab experiments.
Direcciones Futuras
There are many future directions for the use of N-(2-oxopyran-3-yl)acetamide in scientific research. One potential application is in the development of new fluorescent probes for detecting metal ions. Another direction is in the synthesis of new drugs with improved pharmacological activities. In addition, the use of N-(2-oxopyran-3-yl)acetamide in bioimaging and biosensing is an area of active research.
Conclusion:
In conclusion, N-(2-oxopyran-3-yl)acetamide is a versatile and useful compound in scientific research. Its unique chemical properties and various applications make it a valuable tool for detecting metal ions, labeling proteins and peptides, and synthesizing new drugs. However, careful consideration should be given to its potential toxicity when using it in lab experiments. The future directions for the use of N-(2-oxopyran-3-yl)acetamide are promising, and further research in this area is warranted.
Métodos De Síntesis
N-(2-oxopyran-3-yl)acetamide can be synthesized through various methods. One of the most common methods is the reaction between 3-hydroxycoumarin and acetic anhydride in the presence of a catalyst, such as pyridine. Another method involves the reaction between 3-chlorocoumarin and sodium acetate in acetic acid. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
N-(2-oxopyran-3-yl)acetamide has various applications in scientific research. It is commonly used as a fluorescent probe for detecting metal ions, such as copper, zinc, and iron. It can also be used as a chromophore for labeling proteins and peptides. In addition, it has been used in the synthesis of various drugs, such as anticoagulants and antitumor agents.
Propiedades
Número CAS |
184041-45-0 |
|---|---|
Nombre del producto |
N-(2-oxopyran-3-yl)acetamide |
Fórmula molecular |
C7H7NO3 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
N-(2-oxopyran-3-yl)acetamide |
InChI |
InChI=1S/C7H7NO3/c1-5(9)8-6-3-2-4-11-7(6)10/h2-4H,1H3,(H,8,9) |
Clave InChI |
YGZAHVVGRVBHSV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=COC1=O |
SMILES canónico |
CC(=O)NC1=CC=COC1=O |
Sinónimos |
Acetamide, N-(2-oxo-2H-pyran-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6R,7AR)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65860.png)











